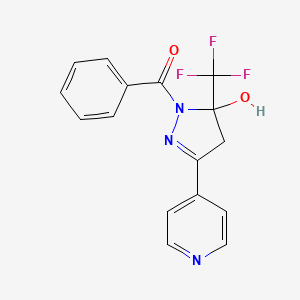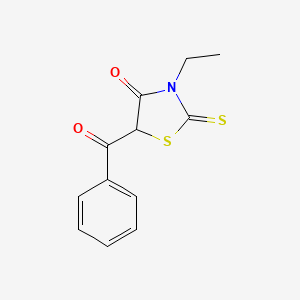
3-anilino-5,5-dimethyl-2-nitro-2-cyclohexen-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-anilino-5,5-dimethyl-2-nitro-2-cyclohexen-1-one, also known as ADCI, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. ADCI is a yellow crystalline powder that is soluble in organic solvents and has a molecular weight of 277.33 g/mol.
Mécanisme D'action
The mechanism of action of 3-anilino-5,5-dimethyl-2-nitro-2-cyclohexen-1-one is not fully understood, but it is believed to involve the inhibition of cyclooxygenase enzymes, which are responsible for the production of prostaglandins that play a key role in inflammation and pain. 3-anilino-5,5-dimethyl-2-nitro-2-cyclohexen-1-one may also interact with other cellular targets, such as ion channels and receptors, to produce its effects.
Biochemical and Physiological Effects:
3-anilino-5,5-dimethyl-2-nitro-2-cyclohexen-1-one has been shown to exhibit anti-inflammatory and analgesic effects in animal models of inflammation and pain. It has also been shown to have a low toxicity profile, making it a promising candidate for further development as a therapeutic agent. However, more research is needed to fully understand the biochemical and physiological effects of 3-anilino-5,5-dimethyl-2-nitro-2-cyclohexen-1-one and its potential side effects.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 3-anilino-5,5-dimethyl-2-nitro-2-cyclohexen-1-one in lab experiments is its high purity and stability, which allows for accurate and reproducible results. However, the complex synthesis process and high cost of 3-anilino-5,5-dimethyl-2-nitro-2-cyclohexen-1-one may limit its use in some experiments. Additionally, the potential side effects of 3-anilino-5,5-dimethyl-2-nitro-2-cyclohexen-1-one must be carefully considered when designing experiments.
Orientations Futures
There are many potential future directions for research on 3-anilino-5,5-dimethyl-2-nitro-2-cyclohexen-1-one. One area of interest is the development of 3-anilino-5,5-dimethyl-2-nitro-2-cyclohexen-1-one-based therapeutics for the treatment of chronic pain and inflammation-related diseases. Another area of interest is the use of 3-anilino-5,5-dimethyl-2-nitro-2-cyclohexen-1-one as a photochromic material in optical devices. Additionally, further research is needed to fully understand the mechanism of action and potential side effects of 3-anilino-5,5-dimethyl-2-nitro-2-cyclohexen-1-one.
Méthodes De Synthèse
3-anilino-5,5-dimethyl-2-nitro-2-cyclohexen-1-one can be synthesized through a multistep process that involves the reaction of aniline with cyclohexanone to form 3-anilinocyclohexanone, which is then reacted with nitric acid and sulfuric acid to form 3-anilino-5,5-dimethyl-2-nitro-2-cyclohexen-1-one. The synthesis of 3-anilino-5,5-dimethyl-2-nitro-2-cyclohexen-1-one is a complex process that requires careful control of reaction conditions to ensure high yield and purity.
Applications De Recherche Scientifique
3-anilino-5,5-dimethyl-2-nitro-2-cyclohexen-1-one has been extensively studied for its potential applications in various fields, including medicine, agriculture, and material science. In medicine, 3-anilino-5,5-dimethyl-2-nitro-2-cyclohexen-1-one has been shown to exhibit anti-inflammatory and analgesic properties, making it a promising candidate for the treatment of chronic pain and inflammation-related diseases. In agriculture, 3-anilino-5,5-dimethyl-2-nitro-2-cyclohexen-1-one has been used as a herbicide to control weed growth, while in material science, it has been used as a photochromic material in optical devices.
Propriétés
IUPAC Name |
3-anilino-5,5-dimethyl-2-nitrocyclohex-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O3/c1-14(2)8-11(13(16(18)19)12(17)9-14)15-10-6-4-3-5-7-10/h3-7,15H,8-9H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LQMJHALHNKMARW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(=C(C(=O)C1)[N+](=O)[O-])NC2=CC=CC=C2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![methyl 4-[(3,5-dioxo-1-phenyl-4-pyrazolidinylidene)methyl]benzoate](/img/structure/B5086153.png)
![1-bromo-2-[4-(2-ethoxyphenoxy)butoxy]benzene](/img/structure/B5086154.png)
![5-[(3-methoxyphenoxy)methyl]-N-[(3S)-2-oxo-3-azepanyl]-3-isoxazolecarboxamide](/img/structure/B5086161.png)

![2-cyano-3-[2-[(2,4-dichlorobenzyl)oxy]-4-(diethylamino)phenyl]-2-propenethioamide](/img/structure/B5086169.png)
![3-(4-fluorobenzyl)-5-{[5-(4-fluorophenyl)-2-furyl]methylene}-2,4-imidazolidinedione](/img/structure/B5086175.png)
![5-acetyl-2-{[2-(4-bromophenyl)-2-oxoethyl]thio}-6-methyl-4-(3-nitrophenyl)-1,4-dihydro-3-pyridinecarbonitrile](/img/structure/B5086180.png)
![4-chloro-2-[(3-ethyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]phenyl methanesulfonate](/img/structure/B5086193.png)

![N-(2,5-dimethylphenyl)-2-[4-(4-methoxyphenyl)-1-piperazinyl]acetamide](/img/structure/B5086200.png)

![ethyl 4-{[2-(3,4-dimethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-1-piperazinecarboxylate](/img/structure/B5086220.png)

![2-[(4-bicyclo[2.2.1]hept-2-yl-1-piperazinyl)methyl]-4-bromophenol ethanedioate (salt)](/img/structure/B5086248.png)